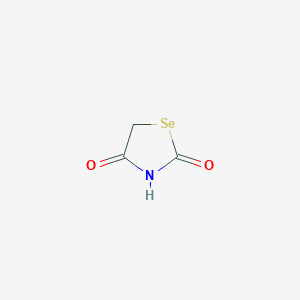
2,4-Selenazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Selenazolidinedione is an organic compound that belongs to the class of selenazolidinediones. It is a heterocyclic compound containing selenium, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound has garnered interest due to its antimicrobial activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-selenazolidinedione typically involves the reaction of selenium dioxide with appropriate organic substrates under controlled conditions. One common method involves the cyclization of selenourea derivatives with α-haloketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the selenazolidinedione ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Selenazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding selenol or selenide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted selenazolidinedione derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for synthesizing more complex selenium-containing molecules.
Biology: It exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of 2,4-selenazolidinedione involves its interaction with cellular components, leading to various biological effects. In antimicrobial applications, the compound disrupts the integrity of microbial cell membranes, leading to cell death. In anticancer research, it induces apoptosis by activating specific signaling pathways and generating reactive oxygen species (ROS) that damage cellular components.
Comparaison Avec Des Composés Similaires
2,4-Selenazolidinedione can be compared with other similar compounds, such as thiazolidinediones and oxazolidinediones. While thiazolidinediones are known for their antidiabetic properties, this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Similar compounds include:
Thiazolidinedione: Known for its role in diabetes treatment.
Oxazolidinedione: Used as anticonvulsants and in other therapeutic applications.
Propriétés
Numéro CAS |
39683-51-7 |
|---|---|
Formule moléculaire |
C3H3NO2Se |
Poids moléculaire |
164.03 g/mol |
Nom IUPAC |
1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C3H3NO2Se/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) |
Clé InChI |
FOIUNOZNGBEQOJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)[Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


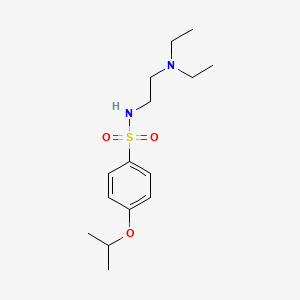
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
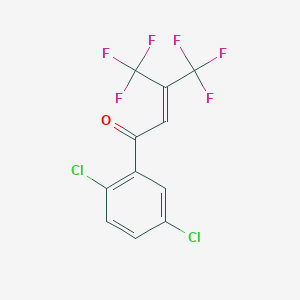

![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)
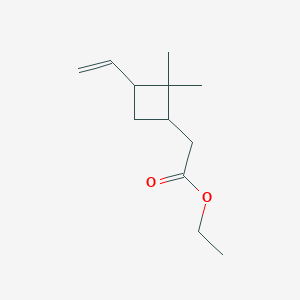
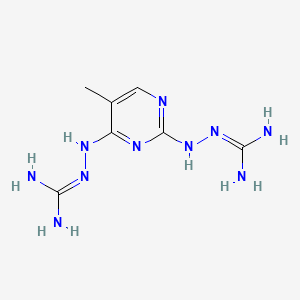
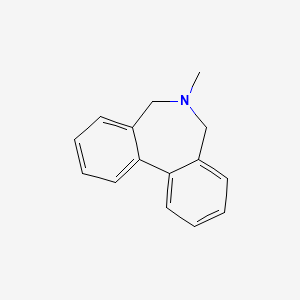
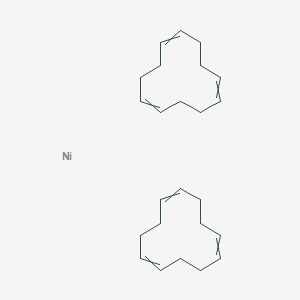
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)
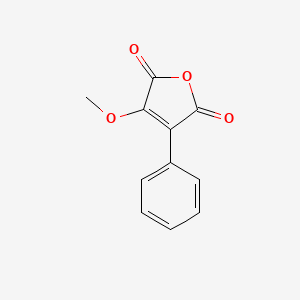

![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
